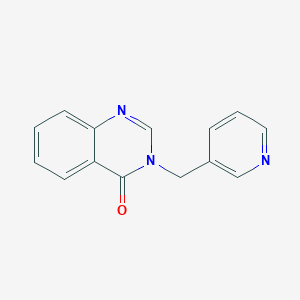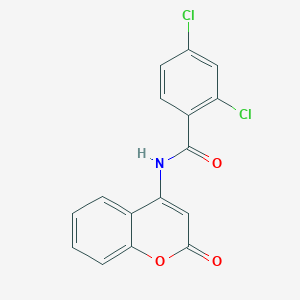
1-Methyl-4-(cyclohexylcarbamoyl)pyridinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-(cyclohexylcarbamoyl)pyridinium is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as MCCP and is commonly used as a reagent in organic chemistry. MCCP is a quaternary ammonium salt that is typically synthesized by reacting pyridine with cyclohexyl isocyanate and methyl iodide. In
Wirkmechanismus
The mechanism of action of MCCP is not well understood. However, it is believed that MCCP acts as a nucleophile and attacks electrophilic substrates. This reaction results in the formation of a covalent bond between the substrate and MCCP.
Biochemical and Physiological Effects:
MCCP has not been extensively studied for its biochemical and physiological effects. However, it is known to be relatively non-toxic and has low acute toxicity. MCCP has been shown to be stable under a wide range of conditions, making it a useful reagent in organic chemistry.
Vorteile Und Einschränkungen Für Laborexperimente
MCCP has several advantages for use in lab experiments. It is a stable reagent that can be easily synthesized and purified. MCCP is also relatively non-toxic and has low acute toxicity. However, one limitation of MCCP is that its mechanism of action is not well understood, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of MCCP. One area of research could focus on determining the mechanism of action of MCCP. Understanding the mechanism of action could lead to the development of new applications for MCCP in organic chemistry. Another area of research could focus on the use of MCCP in the preparation of immobilized enzymes for use in biocatalysis. Finally, the use of MCCP as a chiral auxiliary in asymmetric synthesis could be further explored, potentially leading to the development of new synthetic methods.
Synthesemethoden
The synthesis of MCCP involves the reaction of pyridine with cyclohexyl isocyanate and methyl iodide. The reaction takes place in anhydrous conditions and is typically carried out in a solvent such as acetonitrile. The reaction yields MCCP as a white crystalline powder, which can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
MCCP has been extensively studied for its potential applications in scientific research. It is commonly used as a reagent in organic chemistry, particularly in the synthesis of carbamates and ureas. MCCP has also been used in the preparation of immobilized enzymes and as a chiral auxiliary in asymmetric synthesis.
Eigenschaften
Molekularformel |
C13H19N2O+ |
|---|---|
Molekulargewicht |
219.3 g/mol |
IUPAC-Name |
N-cyclohexyl-1-methylpyridin-1-ium-4-carboxamide |
InChI |
InChI=1S/C13H18N2O/c1-15-9-7-11(8-10-15)13(16)14-12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3/p+1 |
InChI-Schlüssel |
UWXXDHWOPNLUTI-UHFFFAOYSA-O |
SMILES |
C[N+]1=CC=C(C=C1)C(=O)NC2CCCCC2 |
Kanonische SMILES |
C[N+]1=CC=C(C=C1)C(=O)NC2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[3-(dimethylamino)propyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B252015.png)
![3-[2-(dimethylamino)ethyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B252016.png)
![3-benzyl-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2H-chromen-2-one](/img/structure/B252022.png)

![3-[3-(dimethylamino)propyl]-4(3H)-quinazolinone](/img/structure/B252025.png)
![2,5-dichloro-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B252033.png)

![N-{2-[(phenylsulfonyl)amino]ethyl}pyrazine-2-carboxamide](/img/structure/B252035.png)
![N-[2-({[3-(benzyloxy)phenyl]carbonyl}amino)ethyl]pyrazine-2-carboxamide](/img/structure/B252036.png)
![6-methyl-N-[2-(2-naphthoylamino)ethyl]nicotinamide](/img/structure/B252040.png)
![N-{2-[(diphenylacetyl)amino]ethyl}-6-methylpyridine-3-carboxamide](/img/structure/B252042.png)
![5-bromo-N-{2-[(2-thienylcarbonyl)amino]ethyl}-2-furamide](/img/structure/B252045.png)
![N-(2-{[(2-methoxy-3-methylphenyl)carbonyl]amino}ethyl)thiophene-2-carboxamide](/img/structure/B252047.png)
![N-(2-{[(4-chloro-3-methylphenoxy)acetyl]amino}ethyl)thiophene-2-carboxamide](/img/structure/B252048.png)